N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
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Description
“N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide” is a complex organic compound. It seems to contain a tricyclo[4.3.1.1~3,8~]undecane core, which is a type of polycyclic hydrocarbon . The compound also contains a carboxamide group and a phenylcarbamothioyl group, which are common functional groups in organic chemistry .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques
A variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl substituents, have been synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of certain derivatives has been determined, showcasing the molecular conformation and intramolecular hydrogen bonding (Özer et al., 2009).
Characterization of Complexes
N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes have been synthesized, with one such compound crystallizing in the orthorhombic space group. This research highlights the twisted conformation of these molecules and the delocalization of π electrons over C–N bonds, suggesting potential for various applications (Ozer et al., 2009).
Biological Activities
Antitumor Properties
Research into thiosemicarbazide derivatives, including those related to N-(phenylcarbamothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide, has revealed significant antitumor activity. The synthesis of novel biologically active ligands and their metal(II) complexes showed potent activity against human cancer cell lines, suggesting a promising avenue for the development of new anticancer drugs (Rogalewicz et al., 2022).
Chemical Reactions and Transformations
Rearrangements and Annulation Reactions
Studies on tricyclo[5.3.1.01,7]undeca-2,4,9-triene and similar compounds have led to discoveries in rearrangements and the synthesis of new structures, such as dihydromethylazulenes, through reaction with butyllithium. These findings open up new pathways for creating compounds with potential applications in material science and pharmacology (Oda et al., 1998).
Antiviral and Antibacterial Activities
The synthesis and functionalization of tricyclo[4.3.1.13,8]undecane derivatives have been explored for their potential antiviral activities. Certain derivatives have shown marked antiviral activities, comparable to known antiviral agents, when tested in vitro, demonstrating the potential for these compounds in developing new antiviral drugs (Inamoto et al., 1979).
properties
IUPAC Name |
N-(phenylcarbamothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-17(21-18(23)20-16-4-2-1-3-5-16)19-7-6-13-8-14(11-19)10-15(9-13)12-19/h1-5,13-15H,6-12H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICPWWXJNUEUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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